1,4-Diaminobutan-2-ol dihydrochloride
Overview
Description
1,4-Diaminobutan-2-ol dihydrochloride is an organic compound with the molecular formula C4H13ClN2O. It is a white crystalline solid that is highly soluble in water and has a relatively high melting point . This compound is commonly used in various chemical reactions, particularly in polymer chemistry and organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,4-Diaminobutan-2-ol dihydrochloride can be synthesized through the neutralization of 1,4-diaminobutane with hydrochloric acid . The reaction typically involves dissolving 1,4-diaminobutane in water and then adding hydrochloric acid to the solution. The resulting product is then crystallized to obtain the dihydrochloride salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the product. The compound is then purified through crystallization and drying processes .
Chemical Reactions Analysis
Types of Reactions
1,4-Diaminobutan-2-ol dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines.
Substitution: The amino groups in the compound can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Common reagents used in these reactions include strong acids and bases, oxidizing agents, and reducing agents. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include various substituted amines, oxides, and other organic compounds that are useful in further chemical synthesis .
Scientific Research Applications
1,4-Diaminobutan-2-ol dihydrochloride has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 1,4-diaminobutan-2-ol dihydrochloride involves its interaction with various molecular targets and pathways. The compound exhibits basic properties due to the presence of amino groups, allowing it to form salts with strong acids. This property is often exploited in biochemical and medicinal applications .
Comparison with Similar Compounds
Similar Compounds
1,4-Diaminobutane dihydrochloride: Similar in structure but lacks the hydroxyl group present in 1,4-diaminobutan-2-ol dihydrochloride.
Putrescine dihydrochloride: Another similar compound used in biochemical research.
Uniqueness
This compound is unique due to the presence of both amino and hydroxyl groups, which provide it with distinct chemical properties and reactivity compared to other similar compounds .
Properties
IUPAC Name |
1,4-diaminobutan-2-ol;dihydrochloride | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H12N2O.2ClH/c5-2-1-4(7)3-6;;/h4,7H,1-3,5-6H2;2*1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASHFUEZTRGFJCX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CN)C(CN)O.Cl.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H14Cl2N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.07 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2425-32-3 | |
Record name | 1,4-diaminobutan-2-ol dihydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.